molecular formula C16H21N3O3 B14367499 N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90120-38-0

N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea

Cat. No.: B14367499
CAS No.: 90120-38-0
M. Wt: 303.36 g/mol
InChI Key: UQRONORDERQVAE-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a pyrrolidinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate reagents to form the intermediate compounds. The key steps include:

    Formation of the Ethenyl Intermediate: The 3,4-dimethoxyphenylacetic acid undergoes a reaction with a suitable ethenylating agent under controlled conditions to form the ethenyl intermediate.

    Coupling with Pyrrolidinylidene: The ethenyl intermediate is then coupled with a pyrrolidinylidene derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has been studied for its applications in various fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Shares a similar dimethoxyphenyl group but differs in its acetamide moiety.

    3,4-Dimethoxyphenethylamine: An analog with a simpler structure, lacking the pyrrolidinylidene group.

Properties

CAS No.

90120-38-0

Molecular Formula

C16H21N3O3

Molecular Weight

303.36 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea

InChI

InChI=1S/C16H21N3O3/c1-19-10-4-5-15(19)18-16(20)17-9-8-12-6-7-13(21-2)14(11-12)22-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,20)

InChI Key

UQRONORDERQVAE-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC(=O)NC=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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